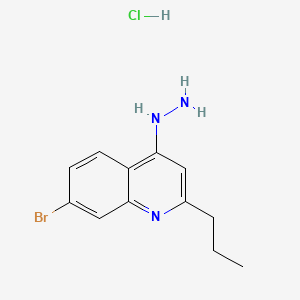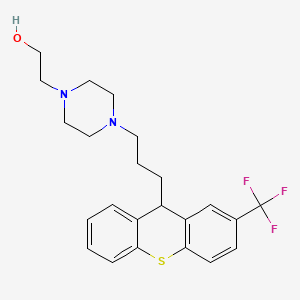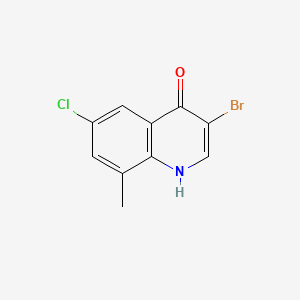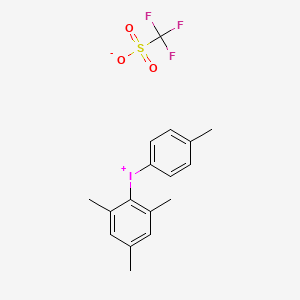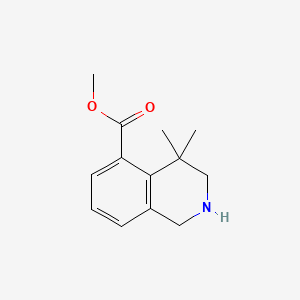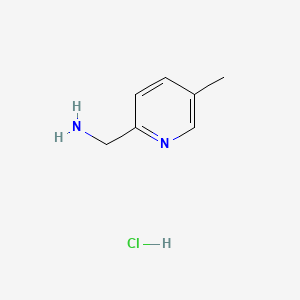
(5-Methylpyridin-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 161647-06-9 . It has a molecular weight of 158.63 . The IUPAC name for this compound is (5-methyl-2-pyridinyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “(5-Methylpyridin-2-yl)methanamine hydrochloride” is 1S/C7H10N2.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4,8H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
“(5-Methylpyridin-2-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Antidepressant-like Activity and ERK1/2 Phosphorylation : A derivative of (5-Methylpyridin-2-yl)methanamine was investigated for its antidepressant-like activity and ability to stimulate ERK1/2 phosphorylation. The compound showed promising pharmacokinetic profiles and potent antidepressant-like activity in animal models, suggesting potential applications in antidepressant drug development (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activity : A study synthesized a compound related to (5-Methylpyridin-2-yl)methanamine and evaluated its antibacterial and antifungal properties. The results indicated acceptable antibacterial and antifungal activities, suggesting its potential application in antimicrobial treatments (Rao et al., 2013).
Zinc(II) Complexes in Polymerization : A study on zinc(II) complexes bearing (5-Methylpyridin-2-yl)methanamine derivatives as pre-catalysts for polylactide polymerization from rac-lactide revealed their potential application in material science. These complexes showed a preference for heterotactic polylactide, indicating their utility in specific polymerization processes (Kwon et al., 2015).
Bone Formation Enhancement : A compound structurally similar to (5-Methylpyridin-2-yl)methanamine was identified as a potential agent for treating bone disorders. This compound targeted the Wnt beta-catenin cellular messaging system and showed a dose-dependent increase in trabecular bone formation in animal models (Pelletier et al., 2009).
Methane Monooxygenase Modeling : In another study, complexes containing (5-Methylpyridin-2-yl)methanamine were used as models for methane monooxygenases. These complexes were studied for their ability to selectively hydroxylate alkanes, highlighting their potential application in catalysis and environmental science (Sankaralingam & Palaniandavar, 2014).
5-HT2A Receptor Agonists : Research involving compounds structurally related to (5-Methylpyridin-2-yl)methanamine focused on their potential as 5-HT2A receptor agonists. These compounds were evaluated for their effects on head-twitch behavior in rats, suggesting their possible application in neuropsychiatric disorder treatments (Vickers et al., 2001).
Synthesis and Characterization : Another study focused on the synthesis and characterization of (5-Methylpyridin-2-yl)methanamine derivatives, assessing their chemical properties for potential applications in various fields (Shimoga et al., 2018).
Safety And Hazards
The compound has been classified as having acute toxicity (oral), causing eye damage, skin irritation, and may cause respiratory irritation . The safety information pictograms associated with it are GHS05 and GHS06 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301 + P310) .
Propiedades
IUPAC Name |
(5-methylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQMYYRUFCHGQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyridin-2-yl)methanamine hydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

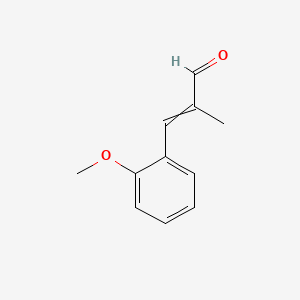
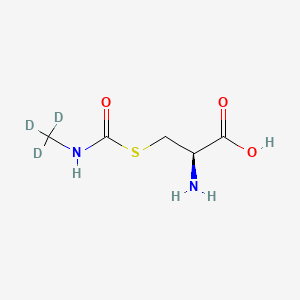
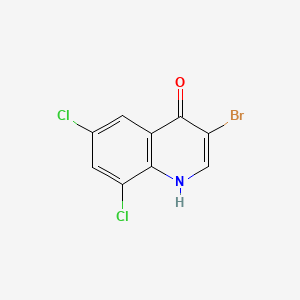
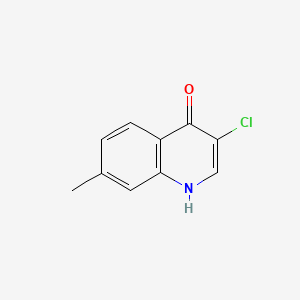
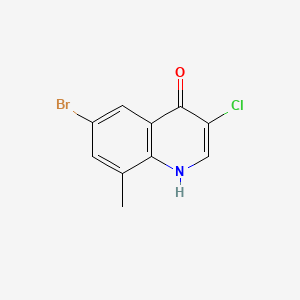
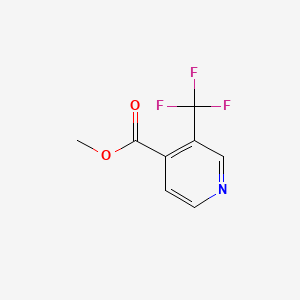
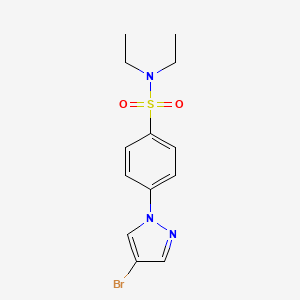
![(1R,4R,5S)-4-ethenyl-1-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B598785.png)
![3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598786.png)
